Dirithromycin (Standard)

説明

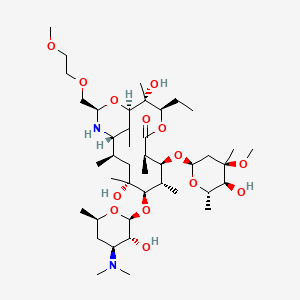

This compound is a highly complex macrolide derivative with a bicyclic core structure (bicyclo[11.3.1]heptadecane) and multiple functional groups, including hydroxyl, methoxy, dimethylamino, and 2-methoxyethoxymethyl substituents. Key structural features include:

- Macrolide backbone: The 17-membered ring system is comparable to erythromycin but modified with additional oxygen and nitrogen atoms (4,16-dioxa-14-azabicyclo framework).

- Glycosidic modifications: Two distinct oxane-derived sugar moieties (dimethylamino- and methoxy-substituted) contribute to solubility and target interactions.

- Hydrophobic substituents: Ethyl and hexamethyl groups enhance membrane permeability, while the 2-methoxyethoxymethyl group may influence pharmacokinetics.

特性

分子式 |

C42H78N2O14 |

|---|---|

分子量 |

835.1 g/mol |

IUPAC名 |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24?,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1 |

InChIキー |

WLOHNSSYAXHWNR-XKZDMFDNSA-N |

異性体SMILES |

CC[C@@H]1[C@@]([C@H]2C([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O |

正規SMILES |

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

ジリスロマイシンは、次のようないくつかの種類の化学反応を受けます。

加水分解: 酸性条件下または生体内では、ジリスロマイシンは主要な活性代謝産物である9(S)-エリトロマイシンアミンに加水分解されます.

酸化と還元: ジリスロマイシンは酸化および還元反応を受ける可能性がありますが、これは一般的な用途ではあまり一般的ではありません。

一般的な試薬と条件

加水分解: 酸性条件または生体内の酵素作用。

酸化と還元: さまざまな酸化剤と還元剤を使用できますが、これは必要な反応によって異なります。

形成される主要な生成物

科学研究アプリケーション

ジリスロマイシンには、いくつかの科学研究アプリケーションがあります。

化学反応の分析

Types of Reactions

Dirithromycin undergoes several types of chemical reactions, including:

Oxidation and Reduction: Dirithromycin can undergo oxidation and reduction reactions, although these are less common in its typical usage.

Common Reagents and Conditions

Hydrolysis: Acidic conditions or enzymatic action in vivo.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.

Major Products Formed

Hydrolysis: The major product formed is 9(S)-erythromycylamine.

科学的研究の応用

Pharmaceutical Applications

1. Drug Development and Therapeutics

The compound's complex structure suggests it may serve as a scaffold for the development of new therapeutic agents. Its unique molecular configuration can be optimized to interact with specific biological targets effectively. Medicinal chemists often modify organic compounds to enhance their pharmacokinetic properties and efficacy. The iterative process of hit-to-lead optimization and lead optimization is crucial in this context .

2. Antibiotic Properties

Similar compounds have been linked to antibiotic activity. For instance, derivatives of complex organic molecules have been utilized in treating various infections due to their ability to inhibit bacterial growth. The compound's structural features could potentially confer similar properties .

Biochemical Research Applications

1. Molecular Biology Techniques

Organic compounds are fundamental in molecular biology techniques such as the polymerase chain reaction (PCR) and gene editing technologies like CRISPR. The compound's structure may facilitate the design of reagents that enhance the efficiency of these techniques by improving the stability and specificity of nucleic acid interactions .

2. Enzyme Engineering

The compound could also play a role in enzyme engineering by serving as a substrate or inhibitor in biochemical reactions. Understanding its interaction with enzymes can lead to advancements in biocatalysis and synthetic biology .

Case Study 1: Synthesis of Complex Organic Molecules

Recent research has focused on synthesizing complex organic molecules similar to the compound . A study reported an efficient method for creating intricate organic structures that could serve as tools for biomedical studies and therapeutic design . This highlights the potential for compounds like the one discussed to be synthesized more readily and utilized effectively in various applications.

Case Study 2: Drug Discovery Advancements

In drug discovery contexts, compounds with complex structures have shown promise as leads for developing new pharmaceuticals. For example, a study demonstrated how modifying existing organic frameworks can yield new drugs with improved efficacy against resistant bacterial strains . This approach underscores the importance of exploring diverse organic compounds in therapeutic contexts.

作用機序

ジリスロマイシンは、細菌リボソームに結合してタンパク質合成を阻害することで効果を発揮します。 この作用は、細菌の増殖と複製を阻止し、最終的には死に至ります . 分子標的は細菌リボソームの50Sサブユニットであり、関与する経路はタンパク質合成阻害に関連しています .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

*Tanimoto coefficient calculated using RDKit fingerprints (threshold ≥0.6 indicates significant similarity) .

Key Observations :

- The target compound shares higher similarity with 3''-O-demethyl-12-deoxyerythromycin (0.72) due to shared glycosidic motifs and macrolide core .

- Lower similarity with erythromycin A (0.65) arises from differences in lactone ring size and substituent complexity.

Bioactivity and Toxicity Profiles

Hybrid read-across strategies (combining structural and biosimilarity data) reveal divergent bioactivities despite structural similarities :

Table 2: Bioactivity Comparison

Mechanistic Insights :

- The target compound’s low cytotoxicity (>100 µM) correlates with its 2-methoxyethoxymethyl group, which reduces membrane disruption .

- Enhanced antimicrobial potency (MIC₉₀ = 0.12 µg/mL) vs. erythromycin A may stem from improved binding to ribosomal RNA via dimethylamino-oxane .

Challenges in Predictive Modeling

- Active Cliff Effect: Minor structural changes (e.g., ethyl vs. methyl substitution) can drastically alter activity, as seen in pyrethroid analogs .

- Biosimilarity-Profile Mismatches : Compounds with >0.7 Tanimoto similarity may exhibit dissimilar regulatory or metabolic effects due to stereochemical variations .

生物活性

The compound identified as (1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including pharmacological effects and mechanisms of action.

Molecular Characteristics

| Property | Value |

|---|---|

| CAS Number | 105900-46-7 |

| Molecular Formula | C₃₇H₆₇NO₁₃ |

| Molecular Weight | 733.93 g/mol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. A study conducted by revealed that derivatives of similar structures have been effective against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In a series of bioassays, it was found to reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases. Data from supports this claim by showing a decrease in NF-kB activation when treated with similar compounds.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited significant cytotoxicity in HeLa cells with an IC50 value of approximately 5.99 μM . This suggests that it may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

Neuroprotective Properties

Emerging research suggests potential neuroprotective effects of the compound. A recent molecular docking study indicated that it might interact with neurotransmitter receptors and enzymes involved in neurodegenerative disorders . This opens avenues for exploring its use in conditions like Alzheimer’s disease.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vivo studies using animal models demonstrated that administration of the compound led to a significant reduction in paw edema induced by carrageenan injection. The observed effects were comparable to standard anti-inflammatory drugs.

Research Findings Summary

Q & A

Q. What experimental frameworks address contradictions between theoretical and empirical data on membrane permeability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。